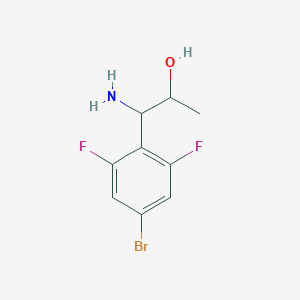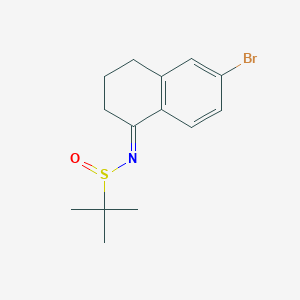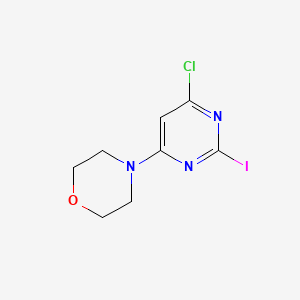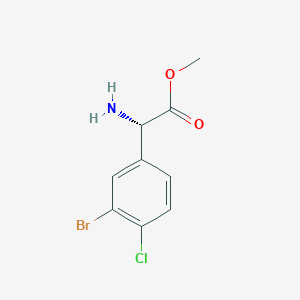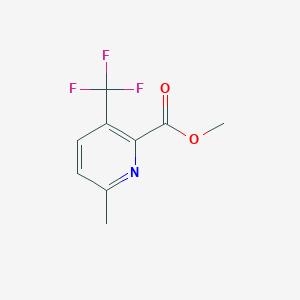
(S)-7-Bromo-6-methyl-1,2,3,4-tetrahydronaphthalen-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-7-Bromo-6-methyl-1,2,3,4-tetrahydronaphthalen-1-amine is an organic compound that belongs to the class of tetrahydronaphthalenes This compound is characterized by the presence of a bromine atom at the 7th position, a methyl group at the 6th position, and an amine group at the 1st position on the tetrahydronaphthalene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-7-Bromo-6-methyl-1,2,3,4-tetrahydronaphthalen-1-amine typically involves several steps:
Amination: The amine group can be introduced via nucleophilic substitution reactions, where a suitable amine source reacts with the brominated intermediate.
Resolution: The final step involves the resolution of the racemic mixture to obtain the desired (S)-enantiomer.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(S)-7-Bromo-6-methyl-1,2,3,4-tetrahydronaphthalen-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl, thiol, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
(S)-7-Bromo-6-methyl-1,2,3,4-tetrahydronaphthalen-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: The compound may be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (S)-7-Bromo-6-methyl-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. The exact pathways and molecular targets involved are subjects of ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
®-7-Bromo-6-methyl-1,2,3,4-tetrahydronaphthalen-1-amine: The enantiomer of the compound, which may have different biological activities and properties.
6-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine: A similar compound lacking the bromine atom, which may exhibit different reactivity and applications.
7-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine: A compound with a similar structure but without the methyl group, which may have distinct properties.
Uniqueness
(S)-7-Bromo-6-methyl-1,2,3,4-tetrahydronaphthalen-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C11H14BrN |
|---|---|
Peso molecular |
240.14 g/mol |
Nombre IUPAC |
(1S)-7-bromo-6-methyl-1,2,3,4-tetrahydronaphthalen-1-amine |
InChI |
InChI=1S/C11H14BrN/c1-7-5-8-3-2-4-11(13)9(8)6-10(7)12/h5-6,11H,2-4,13H2,1H3/t11-/m0/s1 |
Clave InChI |
SNOONQZZIVVNDP-NSHDSACASA-N |
SMILES isomérico |
CC1=CC2=C(C=C1Br)[C@H](CCC2)N |
SMILES canónico |
CC1=CC2=C(C=C1Br)C(CCC2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 4-(2-chloro-7,8-dihydropyrido[4,3-D]pyrimidin-6(5H)-YL)butanoate](/img/structure/B13053881.png)
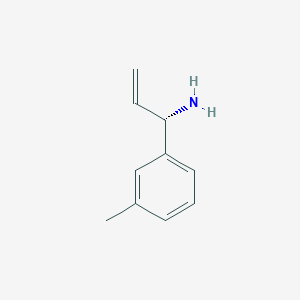
![Methyl (S)-4-([1,3'-bipyrrolidin]-1'-YL)-2-fluorobenzoate](/img/structure/B13053887.png)
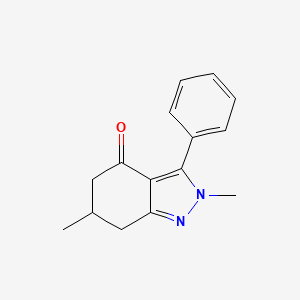

![(3R)-3-Amino-2,3-dihydrobenzo[B]furan-7-carbonitrile](/img/structure/B13053912.png)
![(1R,2R)-1-Amino-1-[3-chloro-4-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13053913.png)
